2-Chloro-1-[4-(quinolin-2-ylmethyl)piperazin-1-yl]propan-1-one
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Description
Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . Piperazine is a cyclic organic compound that is often used in the synthesis of pharmaceuticals . The chloro-propanone group is a functional group consisting of a three-carbon chain with a chlorine atom and a ketone group .
Synthesis Analysis
The synthesis of quinoline derivatives is a common approach used in drug discovery, resulting in improved therapeutic effects . The synthesis of such a compound would likely involve the reaction of a quinoline derivative with a chloro-propanone derivative in the presence of a piperazine .Molecular Structure Analysis
The molecular structure of this compound would consist of a quinoline ring system attached to a piperazine ring via a three-carbon chain with a ketone group and a chlorine atom .Chemical Reactions Analysis
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The specific chemical reactions of “2-Chloro-1-[4-(quinolin-2-ylmethyl)piperazin-1-yl]propan-1-one” are not available in the sources I found.Mechanism of Action
properties
IUPAC Name |
2-chloro-1-[4-(quinolin-2-ylmethyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-13(18)17(22)21-10-8-20(9-11-21)12-15-7-6-14-4-2-3-5-16(14)19-15/h2-7,13H,8-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVPEPOYIQVBAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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